molecular formula C12H24N2O2 B2506226 Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate CAS No. 1507262-36-3

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate

Cat. No.: B2506226
CAS No.: 1507262-36-3
M. Wt: 228.336
InChI Key: BAMKOIDUXZSDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate (CAS 1782817-42-8) is a carbamate-protected amine derivative of significant interest in pharmaceutical and organic synthesis. With a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol, this compound serves as a versatile synthetic building block . Its structure features a secondary amine on the cyclohexyl ring, protected as a tert-butyl carbamate (Boc), which is a cornerstone of modern synthetic chemistry . The Boc protecting group is highly stable under a wide range of conditions but can be cleanly removed using strong acids like trifluoroacetic acid (TFA) to generate the free amine for further functionalization, such as amide bond formation or reductive amination . This controlled deprotection enables researchers to incorporate the 3-(methylamino)cyclohexyl moiety into more complex molecules in a stepwise and selective manner. The compound is a valuable intermediate for medicinal chemistry programs, particularly in the exploration of structure-activity relationships (SAR) and the synthesis of potential drug candidates. According to safety information, this compound carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMKOIDUXZSDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507262-36-3
Record name tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most widely reported laboratory method involves reacting tert-butyl chloroformate with 3-(methylamino)cyclohexylamine in the presence of a tertiary amine base. Triethylamine (TEA) is typically employed to neutralize hydrochloric acid generated during the reaction. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, achieving yields of 78–85% after 12–24 hours.

Key considerations:

  • Stoichiometry : A 1:1 molar ratio of amine to chloroformate minimizes side reactions like over-alkylation.
  • Solvent polarity : Dichloromethane’s low polarity suppresses premature decomposition of the chloroformate.
  • Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine remove unreacted starting materials.

Alternative Amine Activation Strategies

Recent advances utilize pre-activated amine derivatives to bypass stability issues with free amines:

Schlenk Technique :
3-(Methylamino)cyclohexyl chloride, generated in situ via thionyl chloride treatment of the amine, reacts with tert-butyl carbamate in THF at reflux (66°C). This method shortens reaction time to 4–6 hours but requires strict moisture control.

Mixed Carbonate Approach :
A patent (US20050222450A1) discloses using diphenyl dicarbonate with silica gel catalysts at 150°C. This solvent-free method achieves 82% conversion in 8 hours but necessitates chromatographic purification.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to enhance mixing and thermal control. Key parameters:

Parameter Optimal Value Impact on Yield
Residence time 12–15 minutes Maximizes conversion
Temperature 25–30°C Prevents decomposition
Pressure 3–5 bar Improves mass transfer

Automated pH adjustment modules maintain reaction neutrality, reducing byproduct formation.

Catalyst Recycling in Batch Processes

The silica gel catalyst from diphenyl dicarbonate routes demonstrates 94% activity retention after five cycles when washed with acetone and dried at 100°C. This reduces production costs by $12–15/kg of final product.

A green chemistry approach (CiteSeerX) avoids organic solvents by grinding 3-(methylamino)cyclohexanol with sodium cyanate (NaOCN) and trichloroacetic acid (Cl₃CCO₂H) in a 1:2:2 molar ratio. The mechanochemical reaction completes in 30 minutes of grinding followed by 12-hour maturation, yielding 89% pure carbamate.

Mechanism :

  • Trichloroacetic acid protonates NaOCN to generate isocyanic acid (HNCO).
  • HNCO reacts with the alcohol via nucleophilic attack at the carbonyl carbon.
  • tert-Butyl group transfer occurs through a six-membered transition state.

Photochemical Carbamation

Emerging research (RSC Adv. 2020) utilizes visible light (450 nm LEDs) to activate α-aryldiazoesters in CO₂-saturated acetonitrile/dioxane mixtures. This method achieves 92% yield at ambient temperature in 1 hour without catalysts.

Reaction pathway :
$$ \text{RNCO} + \text{R'OH} \xrightarrow{h\nu} \text{RNHCOOR'} $$
Photolysis generates isocyanate intermediates that couple with cyclohexanol derivatives.

Comparative Analysis of Methods

Method Yield (%) Time Temperature Scalability Green Metrics*
Chloroformate (lab) 85 24 h 0–5°C Moderate 43
Flow reactor 88 15 min 25°C High 67
Mechanochemical 89 12.5 h RT Low 92
Photochemical 92 1 h RT Moderate 85

*Calculated using E-factor: mass of waste per mass of product.

Purification and Characterization

All routes require final purification via:

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : From hot ethyl acetate/hexane mixtures (mp 143–144°C).

Critical characterization data:

  • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, t-Bu), 2.38 (s, 3H, NCH₃), 3.15–3.27 (m, 2H, CH₂N).
  • IR : 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also modify proteins by reacting with amino acid residues, leading to changes in protein structure and function .

Comparison with Similar Compounds

Tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate

  • Molecular Formula : C₁₈H₂₃ClN₄O₃
  • Key Features: Contains a benzimidazolone moiety instead of a methylamino group.
  • Applications : Acts as a precursor for selective inhibitors of 8-oxo-guanylate hydrolase, demonstrating biological activity in enzyme inhibition assays .
  • Structural Impact: The aromatic benzimidazolone ring enhances π-π stacking interactions in biological targets, unlike the aliphatic methylamino group in the target compound.

Tert-butyl N-(3-fluorocyclohexyl)carbamate

  • Molecular Formula: C₁₁H₂₀FNO₂
  • Key Features : Fluorine atom at the 3-position of the cyclohexane ring.
  • Applications : Used in radiopharmaceuticals and PET tracers due to fluorine’s isotopic properties.
  • Comparison: The electronegative fluorine substituent increases polarity and metabolic stability compared to the methylamino group .

trans-1-(Boc-amino)-3-(bromomethyl)cyclohexane

  • Molecular Formula: C₁₂H₂₂BrNO₂
  • Key Features : Bromomethyl group at the 3-position.
  • Applications : Serves as a versatile alkylating agent in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Reactivity: The bromine atom facilitates nucleophilic substitutions, unlike the methylamino group’s nucleophilic nature .

Analogues with Modified Ring Systems

Tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Features: Cyclobutane ring instead of cyclohexane, with a 2-aminoethyl side chain.
  • Applications : Explored in peptide mimetics due to the strained cyclobutane ring’s conformational rigidity.
  • Comparison : The smaller cyclobutane ring increases steric hindrance, reducing rotational freedom compared to the cyclohexane backbone .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent/Ring System Molecular Weight (g/mol) Key Applications
Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate C₁₃H₂₆N₂O₂ Cyclohexyl, methylamino 254.36 Synthetic intermediate
Tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate C₁₈H₂₃ClN₄O₃ Cyclohexyl, benzimidazolone 378.85 Enzyme inhibitors
Tert-butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ Cyclohexyl, fluorine 217.28 Radiopharmaceuticals
trans-1-(Boc-amino)-3-(bromomethyl)cyclohexane C₁₂H₂₂BrNO₂ Cyclohexyl, bromomethyl 292.21 Alkylating agent
Tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate C₁₂H₂₂N₂O₂ Cyclobutyl, 2-aminoethyl 226.32 Peptide mimetics

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes
This compound 2.1 10–15 (DMSO) Stable under basic conditions
Tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate 3.5 <1 (H₂O) Sensitive to strong acids
Tert-butyl N-(3-fluorocyclohexyl)carbamate 1.8 20–25 (EtOH) Hydrolytically stable

Key Research Findings

Synthetic Utility: The methylamino group in the target compound enables facile functionalization via reductive amination or acylation, distinguishing it from halogenated analogues that require harsher coupling conditions .

Biological Relevance: Benzimidazolone-containing analogues exhibit nanomolar inhibitory activity against 8-oxo-guanylate hydrolase, whereas the target compound’s lack of aromaticity limits direct biological applications .

Commercial Viability : The target compound is priced at €670/50mg (CymitQuimica), reflecting its niche use as a specialty building block, unlike bulkier benzimidazolone derivatives used in drug discovery .

Biological Activity

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate is a synthetic compound with potential implications in pharmacology, particularly in neuroprotection and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N(C)C1CCCC(C1)NC
  • InChI Key : VXLMNYAPSXXYGZ-UHFFFAOYSA-N

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
  • Neuroprotective Effects : It has demonstrated protective effects against oxidative stress-induced cell death in astrocytes, particularly in the context of amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
  • Anti-inflammatory Activity : The compound reduces levels of pro-inflammatory cytokines (e.g., TNF-α), suggesting a role in modulating inflammatory responses in the brain .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and protective effects of this compound on various cell lines:

  • Cell Viability : When astrocytes were exposed to amyloid-beta (Aβ) peptides, treatment with this compound improved cell viability from 43.78% to 62.98% compared to controls .
  • Oxidative Stress Markers : The compound significantly reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative stress in treated cells .

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological potential of this compound:

  • Scopolamine-Induced Cognitive Impairment : In a scopolamine model of cognitive dysfunction, this compound showed moderate protective effects but was less effective than established treatments like galantamine .
  • Bioavailability Concerns : The efficacy observed in vitro did not fully translate to in vivo models, likely due to bioavailability issues within the central nervous system .

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeEffect ObservedMeasurement/Outcome
In VitroIncreased cell viability against Aβ toxicity62.98% viability at 100 μM
In VitroReduced oxidative stressDecreased MDA levels
In VivoModerate cognitive protectionComparison with galantamine
Enzyme ActivityAChE inhibitionEnhanced cholinergic signaling

Case Studies and Research Findings

Research into this compound has primarily focused on its potential as a multi-target drug for neurodegenerative diseases. While initial findings are promising, further studies are needed to fully understand its pharmacokinetics and long-term effects.

  • Neuroprotective Studies : Research indicates that compounds similar to this compound could stabilize amyloid-beta aggregates and prevent neurotoxicity .
  • Comparative Efficacy : Studies comparing this compound with established treatments highlight its potential but also underscore the necessity for improved formulations to enhance brain bioavailability .

Q & A

Q. What are the key considerations for synthesizing Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate in high yield and purity?

The synthesis typically involves coupling tert-butyl carbamate with a cyclohexylamine derivative under basic conditions. Critical steps include:

  • Reagent selection : Use of bases like triethylamine or NaOH to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintaining 0–25°C during coupling minimizes side reactions (e.g., over-alkylation) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane resolves isomers and byproducts .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • NMR spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm in 13C^{13}\text{C}), and methylamino protons (δ ~2.2 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 267.3) and fragmentation patterns matching the carbamate and cyclohexyl moieties .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to verify purity (>95%) and monitor degradation under stress conditions .

Q. What are the stability profiles of this compound under typical storage conditions?

  • Thermal stability : Stable at room temperature but degrades above 80°C, forming tert-butyl alcohol and cyclohexylamine derivatives .
  • Hydrolytic sensitivity : Susceptible to hydrolysis in acidic/basic conditions; store in anhydrous environments with desiccants .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl and methylamino groups influence biological activity?

  • Isomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Bioactivity assays often show cis-3-(methylamino)cyclohexyl derivatives exhibit 2–3x higher enzyme inhibition than trans-isomers due to optimized binding pocket interactions .
  • Dynamic resolution : Racemization at the methylamino group can occur under basic conditions, requiring kinetic control during synthesis .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., fluorogenic enzyme assays). Discrepancies often arise from differences in buffer pH (optimal range: 7.4–7.8) or co-solvents (e.g., DMSO >1% alters protein conformation) .
  • Dose-response refinement : Use Hill slope analysis to distinguish non-specific binding (slope <1) from target-specific inhibition .

Q. How can computational modeling guide the optimization of this compound for enzyme inhibition?

  • Docking studies : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites. Key interactions include hydrogen bonding between the carbamate carbonyl and catalytic residues (e.g., Ser195 in proteases) .
  • QSAR analysis : Hammett constants for substituents on the cyclohexyl ring correlate with inhibitory potency (R2^2 >0.85 in kinase targets) .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

  • Byproduct formation : At scale, dimerization of the methylamino group increases; mitigate via slow addition of reagents and <5°C temperature control .
  • Solvent recovery : Switch from THF to toluene for easier recycling via distillation .
  • Catalyst poisoning : Trace metals in bulk reagents reduce yields; pre-treat solvents with activated alumina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.